2-Bromo-4,5-dimethoxyamphetamine, (R)-
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Overview
Description
Chemical Reactions Analysis
2-Bromo-4,5-dimethoxyamphetamine, ®-, undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-Bromo-4,5-dimethoxyamphetamine, ®-, has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Neuropharmacology: The compound is used to study the interactions with serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Psychopharmacology: It is used to investigate the psychoactive effects and potential therapeutic applications for mental health disorders.
Analytical Chemistry: The compound serves as a reference standard in analytical methods for detecting and quantifying similar substances in biological samples.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethoxyamphetamine, ®-, involves its interaction with serotonin receptors in the brain. It acts as an agonist or partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors, leading to the activation of these receptors and subsequent downstream signaling pathways . This interaction is responsible for the compound’s psychedelic effects, including altered perception, mood, and cognition .
Comparison with Similar Compounds
2-Bromo-4,5-dimethoxyamphetamine, ®-, is structurally similar to other substituted amphetamines and phenethylamines, such as:
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another potent psychedelic compound with similar receptor binding profiles.
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its long-lasting psychoactive effects.
2,5-Dimethoxy-4-chloroamphetamine (DOC): Exhibits similar pharmacological properties but with different potency and duration of action.
The uniqueness of 2-Bromo-4,5-dimethoxyamphetamine, ®-, lies in its specific receptor binding affinities and the distinct psychoactive effects it produces .
Properties
CAS No. |
1030596-76-9 |
---|---|
Molecular Formula |
C11H16BrNO2 |
Molecular Weight |
274.15 g/mol |
IUPAC Name |
(2R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-10(14-2)11(15-3)6-9(8)12/h5-7H,4,13H2,1-3H3/t7-/m1/s1 |
InChI Key |
JPDVAVONMYSOMF-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1Br)OC)OC)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1Br)OC)OC)N |
Origin of Product |
United States |
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